molecular formula C14H15N3O2 B12923345 N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 773834-81-4

N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No.: B12923345
CAS No.: 773834-81-4
M. Wt: 257.29 g/mol
InChI Key: ZLXFYSXLUQLXPN-UHFFFAOYSA-N
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Description

N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a chemical compound with a complex structure that includes a pyrimidine ring and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide typically involves the condensation of 2,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
  • N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
  • N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Uniqueness

N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide group. This unique structure can lead to different chemical reactivity and biological activity compared to its analogs. The presence of the 4-methyl group can influence the compound’s binding affinity to molecular targets and its overall stability.

Properties

CAS No.

773834-81-4

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)-4-methylbenzamide

InChI

InChI=1S/C14H15N3O2/c1-8-4-6-11(7-5-8)13(18)17-12-9(2)15-10(3)16-14(12)19/h4-7H,1-3H3,(H,17,18)(H,15,16,19)

InChI Key

ZLXFYSXLUQLXPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)C)C

Origin of Product

United States

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